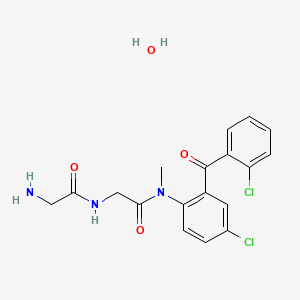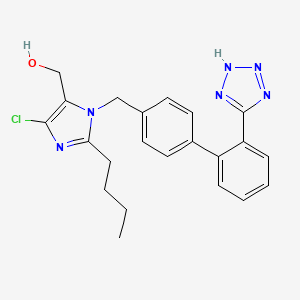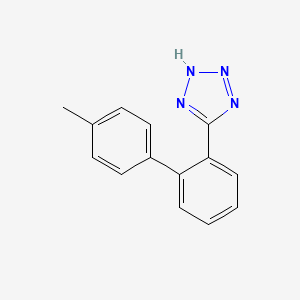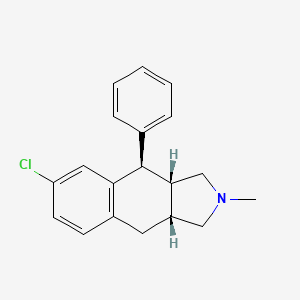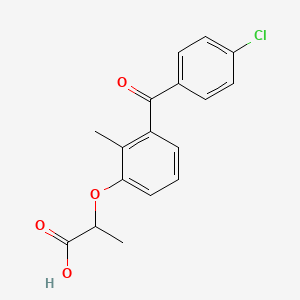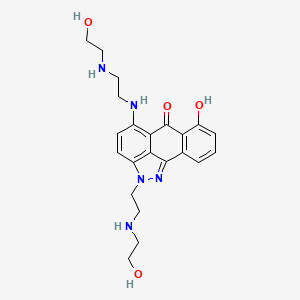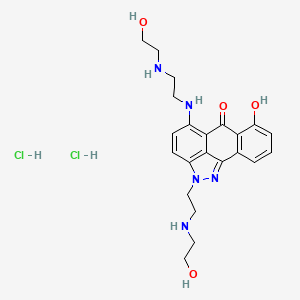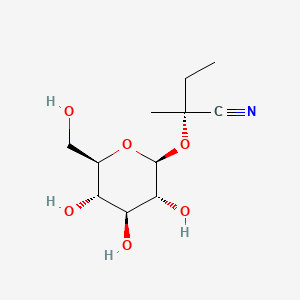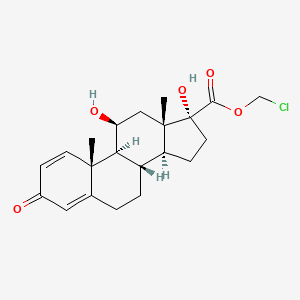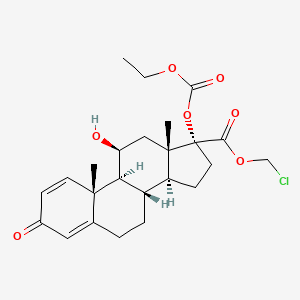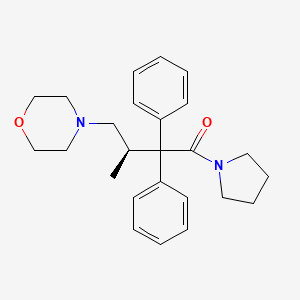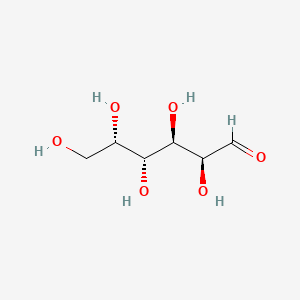
L-Galactose
Overview
Description
L-Galactose is a monosaccharide sugar that is a C-4 epimer of glucose. It is an aldohexose, meaning it contains six carbon atoms and an aldehyde group. This compound is naturally occurring and can be found in various biological systems, including plants and animals. It plays a crucial role in the biosynthesis of ascorbic acid (vitamin C) in plants and is a component of glycoproteins and glycolipids in animals.
Mechanism of Action
Target of Action
L-Galactose, a naturally occurring sugar, is predominantly used as a pathway to generate glucose fuel for the human body . It is involved as an ingredient in some commonly used vaccines and non-prescription products . The primary targets of this compound are the enzymes involved in the conversion of alpha-D-galactose to UDP-glucose .
Mode of Action
This compound interacts with its targets through a series of enzymatic reactions. The pathway performs the conversion of alpha-D-galactose to UDP-glucose by way of three principal enzymes: galactokinase (GALK) phosphorylates alpha-D-galactose to galactose-1-phosphate (Gal-1-P); galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P to form UDP-galactose .
Biochemical Pathways
The this compound pathway is the main pathway for AsA (Vitamin C) biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . All these genes and their encoded enzymes have been well characterized, demonstrating their participation in AsA biosynthesis .
Pharmacokinetics
It is known that galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Result of Action
The result of this compound’s action is the production of glucose fuel for the human body . In addition, it plays a role in the construction of structurally and immunologically effective attenuated vaccines . Furthermore, it is involved in the formation of lactulose, a synthetic disaccharide indicated for the treatment of constipation and/or hepatic encephalopathy .
Action Environment
The activation of the galactose metabolic network depends on the rate of depletion of glucose . Surprisingly, cells start to consume galactose faster when glucose is depleted slowly rather than removed quickly . Furthermore, genetically identical cells can exhibit remarkably different rates of galactose consumption . These results suggest that dynamic changes of environmental conditions can affect the behavior of both individual cells and the whole population .
Biochemical Analysis
Biochemical Properties
L-Galactose participates in a variety of biochemical reactions. It is a substrate for this compound dehydrogenase, an enzyme involved in the D-mannose/L-galactose pathway, which converts this compound into L-galactono-1,4-lactone . This pathway is essential for the biosynthesis of ascorbic acid, a vital antioxidant in plants . This compound also binds to glucose to form lactose, and to lipids to form glycolipids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Proteins and lipids carrying specific sugar residues like this compound are involved in a broad spectrum of biological processes, including intercellular and intracellular interactions, microbial adhesion, and cellular signaling . In human primary muscle cells, this compound enhances oxidative metabolism and reveals mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. For instance, this compound dehydrogenase, an enzyme from the D-mannose/L-galactose pathway, converts this compound into L-galactono-1,4-lactone . The structure of this enzyme is dominated by a (β/α) 8 barrel closely related to aldehyde-keto reductases (AKRs). The structure bound to NAD+ shows that the lack of Arg279 justifies its preference for NAD+ over NADP+, favoring the oxidation reaction that ultimately leads to ascorbic acid accumulation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in glucose-starved fed-batch cultures, temporal analysis reveals an increased production of single and double galactose-occupied glycoforms over time . This suggests that the rate at which glucose levels are depleted determines the timing and variability of galactose gene activation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving rodents, it was found that the activation of the galactose metabolic network depends on the rate of depletion. Surprisingly, cells start to consume galactose faster when glucose is depleted slowly rather than removed quickly .
Metabolic Pathways
This compound is involved in several metabolic pathways. The most notable is the this compound pathway, which is the dominant ascorbate biosynthetic pathway in plants . In this pathway, this compound is converted into L-galactono-1,4-lactone, a precursor of ascorbic acid .
Transport and Distribution
It is known that this compound is a substrate for various enzymes involved in the biosynthesis of important biomolecules, suggesting that it may be transported and distributed within cells as part of these metabolic processes .
Subcellular Localization
The subcellular localization of this compound is not well studied. Enzymes involved in the metabolism of this compound, such as this compound dehydrogenase, have been found in various subcellular locations. For instance, this compound dehydrogenase from spinach is found in the mitochondria . This suggests that this compound may also be localized in various subcellular compartments, depending on its role in different metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Galactose can be synthesized through several methods. One common method involves the hydrolysis of lactose, which yields D-glucose and D-galactose. The D-galactose can then be converted to this compound through enzymatic or chemical epimerization processes. Another method involves the use of specific enzymes, such as this compound dehydrogenase, which catalyzes the conversion of this compound to L-galactono-1,4-lactone .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as agarophytes, which are red seaweeds. The extraction process includes pretreatment, extraction, and purification steps to isolate the this compound . Additionally, biotechnological methods using genetically engineered microorganisms can be employed to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: L-Galactose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to L-galactonic acid using oxidizing agents such as nitric acid or enzymatic oxidation using galactose oxidase.
Reduction: Reduction of this compound can yield sugar alcohols such as galactitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of derivatives such as methyl ethers or acetates.
Major Products Formed:
Oxidation: L-galactonic acid
Reduction: Galactitol
Substitution: Methyl ethers, acetates
Scientific Research Applications
L-Galactose has numerous applications in scientific research across various fields:
Chemistry:
- Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
- Employed in the study of carbohydrate chemistry and enzymatic reactions involving sugars.
Biology:
- Plays a role in the study of cell signaling and recognition processes due to its presence in glycoproteins and glycolipids.
- Used in research on plant metabolism, particularly in the biosynthesis of ascorbic acid.
Medicine:
- Investigated for its potential in drug delivery systems, targeting cells with specific galactose receptors such as hepatocytes and certain cancer cells .
- Used in diagnostic tests to evaluate liver function and assess liver diseases.
Industry:
- Utilized in the production of biofuels and as a feedstock for the synthesis of various biochemicals.
- Employed in the food industry as a sweetener and in the production of lactose-free products.
Comparison with Similar Compounds
D-Glucose: An aldohexose that is the primary source of energy in living organisms.
D-Galactose: An aldohexose that is a C-4 epimer of glucose and is found in lactose.
D-Mannose: An aldohexose that is a C-2 epimer of glucose and is involved in glycosylation processes.
L-Galactose’s uniqueness lies in its specific biological roles and its distinct chemical properties compared to its epimers and other hexoses .
Properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15572-79-9 | |
| Record name | L-Galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALACTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


